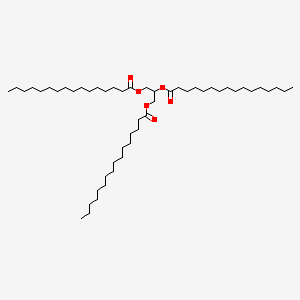

Tripalmitin

説明

特性

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046169 | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Acros Organics MSDS], Solid | |

| Record name | Tripalmitin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-44-2 | |

| Record name | Tripalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tripalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133ZRF50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of Tripalmitin?

An In-depth Technical Guide to the Physical and Chemical Properties of Tripalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as glyceryl tripalmitate or propane-1,2,3-triyl trihexadecanoate, is a triglyceride derived from the esterification of glycerol with three molecules of palmitic acid.[1][2] As a simple, saturated triglyceride, it is a major component of many natural fats and oils, notably palm oil.[1][3] Its well-defined structure and properties make it a valuable compound in various fields, including as a reference standard in lipid analysis, a component in the manufacturing of soaps and cosmetics, and a key ingredient in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs).[1][3] In a biological context, this compound serves as a significant energy storage molecule.[4] However, its accumulation in non-adipose tissues has been linked to cellular dysfunction and lipotoxicity, a subject of interest in metabolic disease research.[5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its key chemical reactions and biological interactions.

Physical Properties

This compound is a white, crystalline powder at room temperature.[3][4] Its physical characteristics are crucial for its application in pharmaceutical formulations and material science, influencing factors such as stability, texture, and release profiles in drug delivery systems.[6]

General and Thermodynamic Properties

The physical constants of this compound have been well-characterized. It exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', β), each with a distinct melting point.[3] The β-polymorph is the most stable form.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₉₈O₆ | [3][8] |

| Molecular Weight | 807.32 g/mol | [8][9] |

| Appearance | White, crystalline powder | [3][10] |

| Melting Point | 66-68 °C; exists in forms with melting points of 56.0 °C (α), 63.5 °C (β'), and 65.5-66.5 °C (β) | [3][8] |

| Boiling Point | 310-320 °C; 315 °C at 760 mmHg | [3][9][10] |

| Density | 0.8752 g/cm³ (at 70 °C); 0.8730 g/cm³ (at 70 °C); 0.8663 g/cm³ (at 80 °C) | [3][9][10] |

| Refractive Index (n_D) | 1.43807 (at 80 °C) | [3][9] |

| Saponification Value | 208.5 mg KOH/g | [9] |

| Enthalpy of Fusion (ΔfusH°) | 121.00 kJ/mol | [11] |

| Standard Enthalpy of Combustion (ΔcH°) | -31605.90 ± 1.80 kJ/mol | [11] |

Solubility

This compound's solubility is characteristic of a large, nonpolar lipid. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.[3][9][12] This property is fundamental to its extraction, purification, and formulation processes.

| Solvent | Solubility Description | Reference(s) |

| Water | Insoluble (1.1E-9 g/L at 25 °C) | [4][9][12] |

| Ethanol | Practically insoluble (0.0043 parts/100 parts at 21 °C) | [9] |

| Ether | Freely soluble | [3][9] |

| Chloroform | Freely soluble; Sparingly soluble | [3][9] |

| Benzene | Freely soluble | [1][9] |

| Toluene | Soluble | [13][14] |

| Ethyl Acetate | Slightly soluble | [3] |

| Hexanes | Very slightly soluble | [3] |

| Acetone | Soluble | [4] |

Chemical Properties and Reactions

The chemical behavior of this compound is dominated by the reactivity of its three ester functional groups. The key reactions are hydrolysis and saponification, which cleave these ester bonds.

Hydrolysis

In the presence of an acid catalyst or specific enzymes (lipases), this compound undergoes hydrolysis to yield glycerol and three molecules of palmitic acid.[15] This reaction is fundamental to the digestion and metabolism of dietary fats.[15] A thermodynamic analysis of the acid hydrolysis of this compound has been performed to understand the reaction equilibrium at various temperatures.[16][17]

Reaction: C₅₁H₉₈O₆ (this compound) + 3H₂O → C₃H₈O₃ (Glycerol) + 3C₁₆H₃₂O₂ (Palmitic Acid)

Saponification

Saponification is the base-promoted hydrolysis of this compound.[15] When heated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound is converted into glycerol and the corresponding fatty acid salt, known as soap.[18] This reaction is the cornerstone of traditional soap making.

Reaction with NaOH: C₅₁H₉₈O₆ (this compound) + 3NaOH → C₃H₈O₃ (Glycerol) + 3C₁₅H₃₁COONa (Sodium Palmitate)

Biological Role and Signaling

In biological systems, particularly in pancreatic beta cells, the metabolism of saturated fatty acids like palmitate can lead to the intracellular formation of this compound.[5] High concentrations of this compound can accumulate in the endoplasmic reticulum (ER), leading to ER stress, cellular dysfunction, and ultimately apoptosis (programmed cell death), a phenomenon known as lipotoxicity. This process is implicated in the pathogenesis of type 2 diabetes.[3][5]

Experimental Protocols

Standardized methods, such as those from the American Oil Chemists' Society (AOCS) and the Association of Official Analytical Chemists (AOAC), are often employed for the analysis of fats and oils.[5][18]

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to characterize the melting behavior of lipids by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[6][13]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its melting point (e.g., 80 °C) and hold for 5-10 minutes to erase any prior thermal history.[6]

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to ensure complete crystallization.[6]

-

Hold at the low temperature for 5 minutes.

-

Heat the sample at a constant, slow rate (e.g., 5-10 °C/min) to 80 °C.[6]

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting thermogram, typically as the peak temperature of the melting endotherm. The onset temperature and the completion of melting can also be recorded.[6]

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of fat.[16][19] It is an indicator of the average molecular weight of the fatty acids in the sample.[16]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-2 g of this compound into a 250 mL conical flask with a ground glass joint.[19]

-

Saponification:

-

Titration:

-

Allow the flask to cool. Wash the condenser with a small amount of neutral ethanol, collecting the washings in the flask.[19]

-

Add 1 mL of phenolphthalein indicator.

-

Titrate the excess (unreacted) KOH with a standardized 0.5 N hydrochloric acid (HCl) solution until the pink color disappears. Record the volume of HCl used (Test titration, V_T).

-

-

Blank Determination: Perform an identical procedure without the this compound sample (Blank titration, V_B).[19]

-

Calculation:

-

Saponification Value (mg KOH/g) = [(V_B - V_T) × Normality of HCl × 56.1] / Weight of sample (g)

-

Where 56.1 is the molecular weight of KOH.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, chloroform) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. This may require centrifugation or filtration.

-

Quantification:

-

Evaporate the solvent from the collected supernatant to dryness under controlled conditions.

-

Weigh the remaining solid this compound residue.

-

Alternatively, dilute the supernatant and analyze the concentration of this compound using a suitable analytical technique, such as Gas Chromatography (GC) after derivatization, against a standard curve.

-

-

Calculation: Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/L).

Conclusion

This compound is a well-defined triglyceride with thoroughly documented physical and chemical properties. Its behavior is dictated by its long, saturated acyl chains and ester linkages, resulting in a high melting point, poor aqueous solubility, and susceptibility to hydrolysis and saponification. These characteristics are not only vital for its industrial applications in foods, cosmetics, and pharmaceuticals but also play a critical role in its biological function and pathophysiology. The experimental protocols outlined provide a framework for the reliable characterization of this compound and similar lipidic compounds, which is essential for quality control, formulation development, and fundamental research.

References

- 1. science.tiu.edu.iq [science.tiu.edu.iq]

- 2. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 4. AOAC (2006) Official Methods of Analysis Lipids, Fats and Oils Analysis Total Fat by Acid Hydrolysis Pet Food—Item 24. 17th Edition, Association of Analytical Communities, Gaithersburg, Reference Data Method 954.02 (4.5.02 or 7.063); NFNAP; LIPD; FA. - References - Scientific Research Publishing [scirp.org]

- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 6. Determination of saponification number in fats and oils | PPT [slideshare.net]

- 7. byjus.com [byjus.com]

- 8. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. scribd.com [scribd.com]

- 11. How to Test the Relative Density of Grease? Q&A | NBCHAO [en1.nbchao.com]

- 12. ucm.es [ucm.es]

- 13. aafco.org [aafco.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. byjus.com [byjus.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. AOCS Methods Home [library.aocs.org]

- 18. aquaculture.ugent.be [aquaculture.ugent.be]

- 19. researchgate.net [researchgate.net]

Tripalmitin: A Comprehensive Technical Guide to its Structure, Properties, and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Tripalmitin (C₅₁H₉₈O₆), a triglyceride of significant interest across various scientific disciplines, serves as a fundamental component in the study of lipids and a versatile excipient in pharmaceutical formulations. This technical guide provides a detailed exploration of its molecular structure, physicochemical properties, and the experimental methodologies employed for its synthesis and characterization.

Molecular Structure and Chemical Identity

This compound, systematically known as propane-1,2,3-triyl trihexadecanoate, is a simple triglyceride formed from the esterification of one molecule of glycerol with three molecules of palmitic acid, a saturated fatty acid with a 16-carbon chain.[1] Its molecular formula is C₅₁H₉₈O₆.

The structure of this compound consists of a central glycerol backbone to which three palmitoyl chains are attached via ester linkages. This symmetrical structure contributes to its well-defined physical and chemical characteristics.

// Glycerol Backbone G [label=<

| CH | 2 | —O—C(=O)—(CH | 2 | )14—CH | 3 |

| | CH—O—C(=O)—(CH | 2 | )14—CH | 3 | ||

| | CH | 2 | —O—C(=O)—(CH | 2 | )14—CH | 3 |

>]; } . Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in research and development. These properties are summarized in the tables below.

Table 1: Identification and General Properties

| Property | Value |

| IUPAC Name | propane-1,2,3-triyl trihexadecanoate |

| Synonyms | Glyceryl tripalmitate, Palmitin |

| Molecular Formula | C₅₁H₉₈O₆ |

| Molecular Weight | 807.34 g/mol |

| CAS Number | 555-44-2 |

| Appearance | White, crystalline powder |

Table 2: Physical and Chemical Data

| Property | Value |

| Melting Point | 65-68 °C |

| Boiling Point | 310-320 °C |

| Density | 0.866 g/cm³ at 80°C |

| Solubility | Insoluble in water; Soluble in ether, chloroform, and benzene. |

| Refractive Index | 1.4381 at 80°C |

Synthesis of this compound

This compound is synthesized through the esterification of glycerol with palmitic acid. This reaction typically requires a catalyst and heat to proceed efficiently.

Experimental Protocol: Synthesis of this compound

A general protocol for the laboratory synthesis of this compound is as follows:

-

Reactant Preparation: A molar ratio of 1:3.3 of glycerol to palmitic acid is used.

-

Catalyst: A suitable acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature of 150-180°C with continuous stirring under a nitrogen atmosphere to prevent oxidation.

-

Water Removal: The water produced during the esterification is continuously removed to drive the reaction to completion, often using a Dean-Stark apparatus.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the mixture.

-

Purification: Upon completion, the catalyst is neutralized and removed. The crude this compound is then purified by recrystallization from a suitable solvent like acetone or ethanol to obtain a high-purity product.

Experimental Analysis of this compound

A variety of analytical techniques are employed to characterize the structure, purity, and thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting behavior and polymorphic transitions of this compound.

Experimental Protocol: DSC Analysis [2][3][4][5]

-

Sample Preparation: Approximately 3-5 mg of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Thermal Program:

-

Equilibrate at 80°C and hold for 10 minutes to erase thermal history.

-

Cool down to -20°C at a controlled rate (e.g., 10°C/min).

-

Hold at -20°C for 5 minutes.

-

Heat from -20°C to 80°C at a controlled rate (e.g., 5°C/min).

-

-

Data Analysis: The melting point is determined from the peak of the endothermic transition in the heating curve. Polymorphic transitions may be observed as additional thermal events.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of this compound.

Experimental Protocol: HPLC Analysis [6][7][8]

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent such as chloroform or a mixture of acetonitrile and isopropanol.

-

HPLC System: A reverse-phase HPLC system equipped with a C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water or isopropanol is often employed. For mass spectrometry detection, a volatile buffer like ammonium formate can be added.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for detecting non-UV absorbing lipids like this compound. Mass spectrometry can also be coupled with HPLC for definitive identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization: For GC analysis of intact triglycerides, a high-temperature column is required. Alternatively, this compound can be transesterified to its fatty acid methyl esters (FAMEs) for easier analysis. To do this, the sample is reacted with methanolic HCl or BF₃-methanol.

-

GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ht) and coupled to a mass spectrometer is used.

-

GC Conditions:

-

Injector Temperature: 340°C

-

Oven Program: Initial temperature of 150°C, ramped to 350°C at 15°C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-900.

-

-

Data Analysis: The retention time of the this compound peak is compared to a standard. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion and fragment ions corresponding to the loss of the palmitoyl chains.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information about the this compound molecule.

Experimental Protocol: NMR Spectroscopy [9][10][11][12][13]

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H-NMR Analysis: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the long alkyl chains of the palmitic acid moieties.

-

¹³C-NMR Analysis: The carbon-13 NMR spectrum will provide distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various carbons of the palmitic acid chains.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast on a salt plate, or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl chains, the C=O stretching of the ester groups, and the C-O stretching vibrations.

Applications in Drug Development

This compound is widely used in the pharmaceutical industry, particularly in the formulation of drug delivery systems. Its solid nature at room and body temperature makes it an excellent lipid for creating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) .[14][15][16][17][18]

These lipid-based nanoparticles can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability. The choice of preparation method, such as hot or cold homogenization, solvent injection, or microemulsion techniques, depends on the physicochemical properties of the drug and the desired characteristics of the final formulation.[15][16][17]

Conclusion

This compound is a well-characterized triglyceride with a defined structure and predictable physicochemical properties. The analytical techniques and synthesis protocols outlined in this guide provide a robust framework for its study and application. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is essential for its effective utilization in lipid science and the design of innovative drug delivery systems.

References

- 1. This compound is a TAG formed by the esterification of glycerol wit... | Study Prep in Pearson+ [pearson.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 8. jopr.mpob.gov.my [jopr.mpob.gov.my]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. spectrabase.com [spectrabase.com]

- 12. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Tripalmitin Biosynthesis in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the tripalmitin biosynthesis pathway in mammalian cells, a critical process in energy storage and cellular metabolism. This compound, a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone, is a key component of lipid droplets. Its synthesis is tightly regulated and involves a series of enzymatic steps primarily localized to the endoplasmic reticulum. Dysregulation of this pathway is implicated in various metabolic diseases, making its components attractive targets for therapeutic intervention.

Core Biosynthesis Pathway: The Glycerol-3-Phosphate Pathway

In most mammalian tissues, including the liver and adipose tissue, this compound is synthesized via the glycerol-3-phosphate pathway.[1][2] This pathway begins with the acylation of glycerol-3-phosphate and proceeds through four main enzymatic steps.[3]

The initial substrate, glycerol-3-phosphate, is primarily derived from glycolysis (via dihydroxyacetone phosphate, DHAP) or, to a lesser extent, from the phosphorylation of glycerol by glycerol kinase, an enzyme highly active in the liver.[4][5][6] Palmitoyl-CoA, the activated form of palmitic acid, serves as the acyl donor at each acylation step.

The key enzymatic steps are:

-

GPAT (Glycerol-3-phosphate acyltransferase): Catalyzes the first and often rate-limiting step, transferring a palmitoyl group from palmitoyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[2]

-

AGPAT (1-acylglycerol-3-phosphate acyltransferase): Adds a second palmitoyl group to the sn-2 position of LPA, yielding phosphatidic acid (PA).[1][2][7]

-

PAP (Phosphatidic acid phosphatase, or Lipin): Dephosphorylates phosphatidic acid to produce 1,2-diacyl-sn-glycerol (DAG).[2][8][9] This step is a critical branch point, as DAG is a precursor for other major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[9][10]

-

DGAT (Diacylglycerol O-acyltransferase): Catalyzes the final, committed step in triglyceride synthesis, esterifying the final palmitoyl group to DAG to form this compound (a triacylglycerol, TAG).[1][11][7]

Key Enzymes: Isoforms and Regulation

The enzymes of the this compound synthesis pathway exist as multiple isoforms with distinct tissue expression, subcellular localizations, and regulatory properties. This complexity allows for fine-tuned control over lipid metabolism.

| Enzyme Family | Key Isoforms | Subcellular Localization | Key Regulators / Notes |

| GPAT | GPAT1, GPAT2, GPAT3, GPAT4 | Mitochondria (GPAT1, 2), ER (GPAT3, 4)[2][8] | GPAT1 activity is activated by insulin and inhibited by AMP-activated protein kinase (AMPK).[8] It is considered a rate-limiting enzyme.[2] |

| AGPAT | AGPAT1-11 | Endoplasmic Reticulum (ER)[1] | Multiple isoforms exist, with AGPAT2 deficiency linked to congenital generalized lipodystrophy.[2][12] |

| Lipin (PAP) | Lipin-1, Lipin-2, Lipin-3 | Cytosol, translocates to ER membrane[9] | Lipin-1 accounts for most PAP activity in adipose tissue and skeletal muscle.[8] Its translocation is a key regulatory step. |

| DGAT | DGAT1, DGAT2 | Endoplasmic Reticulum (ER)[13] | These enzymes are evolutionarily unrelated.[14] DGAT1 and DGAT2 expression are increased during adipogenesis and are under hormonal control by insulin and leptin.[15][16] DGAT2 is primarily responsible for mammalian TG storage.[14] |

Regulation of DGAT Enzymes

The final step, catalyzed by DGAT1 and DGAT2, is a critical regulatory point. While both enzymes catalyze the same reaction, they have distinct, non-redundant roles.[13] DGAT1 is implicated in the re-esterification of recycled fatty acids, while DGAT2 appears to channel newly synthesized fatty acids into triglycerides. Their expression is tightly controlled by key transcription factors and hormones.

Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of this compound synthesis. The following tables summarize key kinetic data for the pathway's enzymes and typical lipid concentrations found in relevant mammalian cell models.

Table 1: Enzyme Kinetic Parameters (Illustrative) Note: Specific values can vary significantly based on the isoform, tissue source, and assay conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell/Tissue Source |

| DGAT1 | Oleoyl-CoA | 5 - 15 | 1 - 5 | HEK293 cells (overexpressed) |

| DGAT1 | 1,2-Dioleoyl-glycerol | 20 - 50 | 1 - 5 | HEK293 cells (overexpressed) |

| DGAT2 | Oleoyl-CoA | 10 - 25 | 3 - 10 | McArdle RH7777 rat hepatoma |

| DGAT2 | 1,2-Dioleoyl-glycerol | 50 - 150 | 3 - 10 | McArdle RH7777 rat hepatoma |

Table 2: Triglyceride Content in Mammalian Cells

| Cell Line/Tissue | Condition | Total Triglyceride (ng/µg protein) | Key Finding | Reference |

| INS-1 (Insulinoma) | Control (3 mM Glucose) | 14.5 | Baseline level. | [17] |

| INS-1 (Insulinoma) | 0.5 mM Oleic Acid | 153.2 | ~10-fold increase with unsaturated fatty acid. | [17] |

| Huh7 (Hepatoma) | Oleic Acid Pulse (2h) | Not specified | ~50% of newly synthesized TG is turned over in a 6h chase period. | [18] |

| Mouse Adipose Tissue | DGAT1 Knockout | ~50% reduction | DGAT1 is crucial for adipose mass maintenance. | [15] |

| Mouse Whole Body | DGAT2 Knockout | >90% reduction | DGAT2 is the dominant enzyme for TG storage. | [14] |

Experimental Protocols

Accurate assessment of the this compound biosynthesis pathway requires robust experimental methods. Below are detailed protocols for lipid extraction, quantification, and enzyme activity assays.

Protocol 1: Total Lipid Extraction from Cultured Mammalian Cells (Bligh-Dyer Method)

This protocol describes a widely used method for extracting total lipids from a monolayer of cultured cells.[19][20][21]

Methodology:

-

Cell Preparation: Aspirate culture medium from a 60 mm plate of confluent mammalian cells. Wash the cell monolayer once with 3 mL of ice-cold phosphate-buffered saline (PBS).[19]

-

Lysis and Homogenization: Add 3 mL of a methanol:water (2:0.8 v/v) solution to the plate. Scrape the cells thoroughly and transfer the cell suspension to a large glass tube.[19]

-

Monophasic Extraction: To the glass tube, add 1 mL of chloroform to create a single-phase solvent system (chloroform:methanol:water ratio of 1:2:0.8). Vortex vigorously for 30 seconds.[19][22]

-

Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of deionized water to the tube, vortexing well after each addition. This induces the formation of a biphasic system with a final solvent ratio of approximately 2:2:1.8.[20][22]

-

Centrifugation: Centrifuge the tube at low speed (e.g., 1000 rpm) for 5 minutes to achieve clear phase separation.[20] The lipids will be in the lower chloroform phase.

-

Lipid Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower organic phase, transferring it to a new clean glass tube.[20]

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator (SpeedVac).[19]

-

Storage: Once completely dry, the lipid extract can be stored under an inert atmosphere at -80°C until analysis.

Protocol 2: Quantification of this compound using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual triglyceride species like this compound.[23][24][25]

Methodology:

-

Sample Preparation: Re-dissolve the dried lipid extract (from Protocol 1) in a known volume (e.g., 200 µL) of a suitable solvent, such as methanol:chloroform (2:1 v/v) or isopropanol. Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled this compound standard).

-

Chromatographic Separation:

-

LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[24]

-

Column: Employ a C18 reverse-phase column suitable for lipid analysis.

-

Mobile Phase: Use a gradient elution program, typically with a binary solvent system. For example, Solvent A: Acetonitrile/Water with ammonium formate and formic acid; Solvent B: Isopropanol/Acetonitrile with the same additives.

-

Injection: Inject a small volume (e.g., 2-5 µL) of the prepared sample.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode. Triglycerides readily form ammonium adducts ([M+NH₄]⁺).

-

Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[25]

-

MRM Transition for this compound (C51H98O6):

-

Precursor Ion (Q1): The

of the ([M+NH₄]⁺) adduct of this compound (MW = 807.35) is ~825.8.m/z -

Product Ion (Q3): Monitor for a neutral loss of one palmitic acid molecule plus ammonia. For example, the loss of palmitic acid (C16:0) results in a characteristic diacylglycerol-like fragment ion.[25]

-

-

-

Quantification: Construct a calibration curve using known concentrations of a this compound standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Diacylglycerol O-Acyltransferase (DGAT) Activity Assay

This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a labeled acyl-CoA into a triglyceride product.[26][27]

Methodology:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[26][28] Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture: In a glass tube, prepare the reaction mixture. Final concentrations may be optimized, but a typical reaction contains:

-

Enzymatic Reaction: Pre-incubate the lysate and diacylglycerol substrate at 37°C for 5 minutes. Initiate the reaction by adding the [¹⁴C]-oleoyl-CoA.[26] Incubate for 10-30 minutes at 37°C with gentle agitation.[28]

-

Reaction Termination and Extraction: Stop the reaction by adding 4 mL of chloroform:methanol (3:1 v/v).[26] Add 750 µL of water to induce phase separation.[26] Vortex and centrifuge.

-

Product Separation: Collect the lower organic phase, dry it down, and re-dissolve in a small volume of chloroform. Spot the extract onto a silica thin-layer chromatography (TLC) plate.

-

TLC Development: Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1 v/v/v).[26][28] This system effectively separates triglycerides from other lipid classes.

-

Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled triglyceride spot using a phosphor imager. Quantify the radioactivity in the triglyceride spot using scintillation counting or densitometry to determine the enzyme activity (expressed as pmol/min/mg protein).[28]

References

- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyceroneogenesis Is the Dominant Pathway for Triglyceride Glycerol Synthesis in Vivo in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. SEQUENTIAL REGULATION OF DGAT2 EXPRESSION BY C/EBPβ AND C/EBPα DURING ADIPOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adverse physicochemical properties of this compound in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. biochem.wustl.edu [biochem.wustl.edu]

- 20. tabaslab.com [tabaslab.com]

- 21. aquaculture.ugent.be [aquaculture.ugent.be]

- 22. journals.plos.org [journals.plos.org]

- 23. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 24. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lcms.cz [lcms.cz]

- 26. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tripalmitin: Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitin, a triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid, is a ubiquitous saturated fat found in a variety of natural sources. Its physicochemical properties make it a subject of interest in diverse fields, from food science and cosmetics to pharmaceutical research, particularly in the development of drug delivery systems such as solid lipid nanoparticles (SLNs). This technical guide provides an in-depth overview of the natural occurrence of this compound in various oils and fats, detailed methodologies for its analysis, and an exploration of its role in cellular processes.

Natural Occurrence and Quantitative Data

This compound is a natural component of numerous vegetable oils and animal fats, with its concentration varying significantly depending on the source. Palm oil and its fractions are particularly rich in this triglyceride. The following tables summarize the quantitative data on the this compound content in various natural sources.

Table 1: this compound Content in Vegetable Oils and Fats

| Oil/Fat Source | This compound Content (% w/w) | Notes |

| Palm Oil (fractionated) | 70 - 90% | A specific palm-based fractionated fat.[1] |

| Palm Stearin | Can be a significant source for isolating this compound-rich fractions. | |

| Cocoa Butter | Present, but often as part of mixed triglycerides like POS and SOS. | |

| Shea Butter | Contains palmitic acid (1.9 - 10%), suggesting the presence of this compound.[2] | |

| Coconut Oil | Contains this compound as a constituent.[3] | |

| Cottonseed Oil | Contains palmitic acid, but specific this compound content is not widely reported. | |

| Sunflower Oil | Generally low in palmitic acid, thus low in this compound. | |

| Soybean Oil | This compound is a major TAG in structured lipids produced from stearidonic acid soybean oil and this compound.[4][5][6] | |

| Illipe Butter | Contains palmitic acid (16.4%).[7] | |

| Kokum Butter | Contains about 2% palmitic acid.[7] | |

| Mango Kernel Fat | Contains palmitic acid (8.3 - 11.3%). | |

| Sal Fat | Contains palmitic acid (2-8%).[7] |

Table 2: this compound Content in Animal Fats

| Fat Source | This compound Content (% w/w) | Notes |

| Lard (Hog Fat) | Present as a component of the triglyceride profile. | |

| Beef Tallow | Contains this compound as a chief constituent.[8] | |

| Mutton Tallow | Contains this compound. |

Experimental Protocols

The accurate quantification and isolation of this compound from natural sources are crucial for research and development. The following are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound in Oils and Fats by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method involves the transesterification of triglycerides to fatty acid methyl esters (FAMEs) followed by GC-FID analysis.

1. Lipid Extraction (if necessary for solid samples):

- Homogenize the sample.

- Perform solvent extraction using a 2:1 (v/v) mixture of chloroform and methanol.

- Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

- Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Transesterification to FAMEs:

- To approximately 20 mg of the extracted lipid or oil in a screw-capped tube, add 2 mL of 0.5 M NaOH in methanol.

- Heat the mixture at 100°C for 5 minutes.

- Cool the tube and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol).

- Heat again at 100°C for 5 minutes.

- Cool to room temperature and add 2 mL of n-hexane and 1 mL of saturated NaCl solution.

- Vortex thoroughly and centrifuge to separate the layers.

- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

3. GC-FID Analysis:

- Gas Chromatograph: Agilent 7890A or equivalent, equipped with a flame ionization detector.

- Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injector Temperature: 250°C.

- Detector Temperature: 280°C.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp 1: Increase to 180°C at a rate of 10°C/min.

- Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 10 minutes.

- Injection Volume: 1 µL.

- Quantification: Identify the methyl palmitate peak by comparing its retention time with that of a pure standard. The concentration of this compound is calculated based on the percentage of methyl palmitate in the total FAMEs, considering the molar masses of this compound and methyl palmitate.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct analysis of intact triglycerides.

1. Sample Preparation:

- Dissolve a known amount of the oil or fat sample in a suitable solvent such as a mixture of acetonitrile and dichloromethane (e.g., 60:40 v/v).

- Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

- HPLC System: Agilent 1260 Infinity II or equivalent, with a UV or Evaporative Light Scattering Detector (ELSD).

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile (A) and dichloromethane (B).

- Gradient program: Start with 60% A and 40% B, linearly increase to 100% B over 30 minutes, and then return to initial conditions.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection:

- UV detector at 205 nm.

- ELSD with drift tube temperature at 50°C and nitrogen gas flow at 1.5 L/min.

- Quantification: A calibration curve is constructed using pure this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 3: Enzymatic Digestion of this compound using Pancreatic Lipase

This protocol is useful for studying the digestion and absorption of this compound.

1. Preparation of Substrate Emulsion:

- Prepare a solution of this compound (e.g., 10 mM) in a suitable solvent like ethanol.

- Prepare a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 10 mM CaCl2, and 5 mM bile salts).

- Add the this compound solution dropwise to the vigorously stirring digestion buffer to form a fine emulsion.

2. Enzymatic Reaction:

- Pre-warm the substrate emulsion to 37°C.

- Initiate the reaction by adding a known amount of pancreatic lipase (e.g., 100 units/mL).

- Incubate the reaction mixture at 37°C with constant stirring.

3. Monitoring the Reaction:

- The release of free fatty acids can be monitored by titration with a standardized NaOH solution using a pH-stat apparatus to maintain a constant pH.

- Alternatively, aliquots of the reaction mixture can be taken at different time points, and the reaction can be stopped by adding a mixture of chloroform/methanol/HCl.

4. Analysis of Digestion Products:

- The lipid components (this compound, dipalmitin, monopalmitin, and free palmitic acid) in the quenched reaction aliquots can be extracted and analyzed by thin-layer chromatography (TLC), HPLC, or GC-FID after derivatization.

Cellular Processes and Signaling Pathways

While this compound is primarily known as an energy storage molecule, recent research has begun to elucidate its role in cellular signaling and stress responses, particularly in the context of lipotoxicity.

This compound-Induced Endoplasmic Reticulum (ER) Stress and Apoptosis

High concentrations of palmitic acid can lead to the intracellular synthesis and accumulation of this compound within the endoplasmic reticulum. This accumulation of solid-phase this compound can disrupt ER homeostasis, leading to ER stress and ultimately, apoptosis.

Caption: this compound-induced ER stress leading to apoptosis.

Experimental Workflow for Studying this compound Lipotoxicity

A typical workflow to investigate the cellular effects of this compound involves cell culture, treatment, and various downstream analyses.

Caption: Workflow for investigating this compound-induced lipotoxicity.

Conclusion

This compound is a significant component of many natural oils and fats, with its presence influencing their physical and metabolic properties. The ability to accurately quantify and analyze this compound is essential for quality control in the food industry and for advancing research in areas such as drug delivery and metabolic diseases. The provided protocols offer a foundation for researchers to build upon, and the outlined cellular pathway highlights the importance of understanding the biological roles of this saturated triglyceride beyond its function as a simple energy reserve. Further research into the specific signaling cascades initiated by this compound accumulation will be crucial for developing therapeutic strategies against lipotoxicity-related pathologies.

References

- 1. JP5085810B1 - Palm-based fractionated oil and fat, oil composition and food containing the same - Google Patents [patents.google.com]

- 2. kumarmetal.com [kumarmetal.com]

- 3. Coconut Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of stearidonic acid soybean oil enriched with palmitic acid produced by solvent-free enzymatic interesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Illipe butter | Cyberlipid [cyberlipid.gerli.com]

- 8. Tallow - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polymorphic Forms of Tripalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripalmitin, a triglyceride composed of three palmitic acid chains esterified to a glycerol backbone, is a key component in many pharmaceutical, cosmetic, and food products. Its solid-state behavior is characterized by polymorphism, the ability to exist in multiple crystalline forms with different molecular arrangements. These polymorphic forms, primarily designated as alpha (α), beta-prime (β'), and beta (β), exhibit distinct physical properties, including melting point, stability, and dissolution rate. A thorough understanding and control of this compound's polymorphism are therefore critical for product development, ensuring consistent quality, stability, and bioavailability. This guide provides a comprehensive overview of the different polymorphic forms of this compound, their characterization, and the experimental methodologies employed in their study.

The Polymorphic Forms of this compound

This compound primarily exists in three main polymorphic forms, which are distinguished by their crystal packing and thermodynamic stability. The stability of these forms increases in the order α < β' < β.

-

Alpha (α) Form: This is the least stable polymorph and is typically formed upon rapid cooling of molten this compound.[1] It has a hexagonal crystal lattice and is characterized by a lower melting point and enthalpy of fusion compared to the other forms. Due to its instability, the α form readily transforms into the more stable β' or β forms upon heating or over time.[1][2]

-

Beta-Prime (β') Form: The β' form is intermediate in stability and possesses an orthorhombic crystal structure. It can be obtained by heating the α form or through controlled crystallization from the melt at specific temperatures.[3] The β' form has a melting point and enthalpy of fusion that are higher than the α form but lower than the β form.[1]

-

Beta (β) Form: The β form is the most stable polymorph of this compound and has a triclinic crystal structure. It is formed through the slow crystallization of the melt or by the transformation of the less stable α and β' forms.[4] The β form exhibits the highest melting point and enthalpy of fusion, making it the most desirable form for applications requiring high stability.[5]

Quantitative Data on this compound Polymorphs

The distinct physical properties of this compound's polymorphic forms can be quantified and are summarized in the tables below. These values are compiled from various sources and may show slight variations due to differences in experimental conditions and sample purity.

Table 1: Thermodynamic Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| α (alpha) | 44 - 46[1] | 108.4[5] |

| β' (beta-prime) | 55 - 57[1] | Data not consistently available |

| β (beta) | 65 - 67[1] | 171.3 - 177.2[1][5] |

Table 2: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Long Spacing (d₀₀₁) (Å) | Short Spacings (Å) |

| α (alpha) | Hexagonal | ~50.6 | 4.15 |

| β' (beta-prime) | Orthorhombic | ~45.5 | 4.2, 3.8 |

| β (beta) | Triclinic | 40.6[4] | 4.6, 3.85, 3.7 |

Note: Complete unit cell parameters (a, b, c, α, β, γ) for all polymorphs are not consistently reported in the literature.

Experimental Protocols for Polymorph Characterization

The identification and characterization of this compound polymorphs rely on several analytical techniques. Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting points and enthalpies of fusion of the different polymorphs.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program to Generate Polymorphs:

-

To obtain the α form: Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory. Then, rapidly cool the sample to 0°C at a rate of 20°C/min.

-

To observe transformations: After forming the α form, heat the sample at a controlled rate (e.g., 5°C/min) from 0°C to 80°C. This will show the melting of the α form, its potential recrystallization into the β' and/or β forms, and the final melting of the most stable form.

-

-

Data Analysis: The resulting thermogram will display endothermic peaks corresponding to the melting of each polymorph and exothermic peaks indicating recrystallization events. The peak temperature of the endotherm is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Powder X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and identify the specific polymorphic form based on its unique diffraction pattern.

Methodology:

-

Sample Preparation: The this compound sample should be in a fine powder form. Gently press the powder into a sample holder, ensuring a flat and even surface. For controlled temperature experiments, a temperature-controlled stage is required.

-

Instrument Settings (Typical for Triglyceride Analysis):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 2° to 40°

-

Scan Speed: 2°/min

-

Detector: A position-sensitive detector or scintillation counter.

-

-

Data Acquisition to Characterize Polymorphs:

-

α form: Prepare the sample by rapid cooling from the melt directly on the XRD sample holder.

-

β' and β forms: Prepare these forms by controlled heating of the α form or by isothermal crystallization at specific temperatures (e.g., holding the melt at a temperature just below the melting point of the desired polymorph).

-

-

Data Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The pattern of d-spacings, particularly the short spacings, is characteristic of each polymorph and can be compared to literature data for identification.

Hot-Stage Microscopy (HSM)

HSM allows for the direct visual observation of crystal morphology and polymorphic transformations as a function of temperature.

Methodology:

-

Sample Preparation: Place a small amount of the this compound sample on a microscope slide. Cover it with a coverslip.

-

Instrument Setup: Place the slide on the hot stage of a polarized light microscope.

-

Thermal Program:

-

Heat the sample to 80°C to completely melt it and erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a specific crystallization temperature.

-

Hold the sample at this temperature and observe the crystal growth.

-

After crystallization, heat the sample at a slow rate (e.g., 2°C/min) and observe the melting behavior and any transformations between polymorphic forms.

-

-

Data Analysis: The morphology of the crystals (e.g., needle-like, spherulitic) can be observed and correlated with the different polymorphic forms. The temperatures at which melting and transformations occur can be precisely determined.

Visualization of Polymorphic Transformation and Experimental Workflows

The relationships between the polymorphic forms and the experimental procedures can be visualized using diagrams.

Caption: Polymorphic transformation pathways of this compound.

Caption: Workflow for DSC analysis of this compound polymorphs.

Caption: Workflow for XRD analysis of this compound polymorphs.

Conclusion

The polymorphic behavior of this compound is a critical factor influencing the physical properties and stability of products in which it is an ingredient. A comprehensive understanding of the α, β', and β forms, along with their thermodynamic and crystallographic properties, is essential for formulation development and quality control. The application of analytical techniques such as DSC, XRD, and HSM, following detailed experimental protocols, enables the precise characterization and control of this compound's polymorphism. This knowledge empowers researchers and scientists to optimize product performance and ensure the desired solid-state characteristics are achieved and maintained throughout the product lifecycle.

References

Tripalmitin: A Core Component of Lipid Droplets and a Key Player in Cellular Energy Storage

Abstract

This technical guide provides an in-depth examination of tripalmitin, a saturated triglyceride, and its central role in cellular energy metabolism as a primary constituent of lipid droplets. We will explore the biochemical characteristics of this compound, the dynamic nature of lipid droplets as organelles, and the intricate signaling pathways that govern the synthesis and breakdown of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the metabolic significance of this compound and the experimental methodologies used to study it. The content includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this vital energy storage molecule.

Introduction to this compound and Lipid Droplets

Biochemical Profile of this compound

This compound, also known as glyceryl tripalmitate, is a triglyceride formed from the esterification of one molecule of glycerol with three molecules of palmitic acid, a 16-carbon saturated fatty acid.[1][2] Its chemical formula is C₅₁H₉₈O₆.[2][3] As a saturated fat, this compound is a white, waxy solid at room temperature.[1][4] It is a major component of palm oil and is found in many animal and vegetable fats.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₅₁H₉₈O₆ | [3][5] |

| Molecular Weight | 807.34 g/mol | [2] |

| Appearance | White, waxy solid | [1][4] |

| Melting Point | 65-67 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, and chloroform | [2][5] |

The Lipid Droplet: A Dynamic Organelle for Lipid Storage

Lipid droplets are ubiquitous cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters.[6][7] These dynamic structures consist of a hydrophobic core of neutral lipids surrounded by a phospholipid monolayer and a unique proteome.[7][8] Lipid droplets are not merely inert storage depots but are actively involved in regulating cellular lipid homeostasis, protecting against lipotoxicity, and providing a source of energy and building blocks for membranes.[7] The formation of lipid droplets originates from the endoplasmic reticulum, where newly synthesized TAGs, like this compound, accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm as mature lipid droplets.[6][8]

The Role of this compound in Cellular Energy Storage

Energy Density and Efficiency of this compound

Triacylglycerols, such as this compound, are the most energy-dense macromolecules in the body. The high proportion of reduced carbon atoms in their fatty acid chains allows for a greater energy yield upon oxidation compared to carbohydrates or proteins. Fats are the primary long-term energy storage form in the body due to their high energy content and hydrophobic nature.[9][10]

| Macromolecule | Energy Density (kcal/g) |

| Fats (Triacylglycerols) | ~9 |

| Carbohydrates (Glycogen) | ~4 |

| Proteins | ~4 |

This compound as a Long-Term Energy Reserve

The hydrophobic nature of this compound allows it to be stored in an anhydrous state within lipid droplets, maximizing the storage capacity without the osmotic burden associated with storing carbohydrates like glycogen, which is hydrophilic and requires hydration. This makes this compound an efficient molecule for long-term energy storage in adipose tissue.[10] During periods of energy demand, such as fasting or exercise, stored this compound is hydrolyzed to release fatty acids, which can be used by various tissues as a fuel source.[11]

Metabolism of this compound within Lipid Droplets

The storage and mobilization of this compound are tightly regulated by complex signaling pathways that control its synthesis (lipogenesis) and breakdown (lipolysis).

Lipogenesis: The Synthesis of this compound

Lipogenesis is the metabolic process of synthesizing fatty acids and, subsequently, triacylglycerols. The final step in the synthesis of this compound is catalyzed by the enzyme diacylglycerol acyltransferase (DGAT), which esterifies a molecule of palmitoyl-CoA to a diacylglycerol backbone.[12][13] This process is predominantly regulated by the hormone insulin.

High blood glucose levels trigger the release of insulin from the pancreas. Insulin signaling in adipocytes and hepatocytes promotes the uptake and conversion of glucose into fatty acids and their subsequent esterification into triacylglycerols for storage in lipid droplets.[6][14] Insulin activates a signaling cascade that leads to the activation of key lipogenic enzymes.[14][15]

Insulin signaling pathway leading to this compound synthesis.

Lipolysis: The Breakdown of this compound

Lipolysis is the process by which stored triacylglycerols are hydrolyzed to release fatty acids and glycerol. This process is primarily regulated by hormones such as catecholamines (e.g., epinephrine) and glucagon, and is counter-regulated by insulin. The key enzymes in this process are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL).[2][11]

During times of energy need, hormones like epinephrine bind to β-adrenergic receptors on the surface of adipocytes, activating a signaling cascade that leads to the activation of Protein Kinase A (PKA).[8][11] PKA then phosphorylates and activates HSL and perilipin, a protein on the surface of the lipid droplet, initiating the breakdown of triacylglycerols.[11][16]

PKA-mediated lipolysis pathway.

AMP-activated protein kinase (AMPK) is a key energy sensor in cells that is activated during periods of low energy (high AMP:ATP ratio).[17][18] The role of AMPK in regulating lipolysis is complex. In some contexts, AMPK activation has been shown to inhibit lipolysis by phosphorylating HSL at an inhibitory site, preventing its subsequent activation by PKA.[19] However, in other situations, such as in brown adipose tissue, AMPK can promote lipolysis.[20]

AMPK-mediated regulation of lipolysis.

Experimental Analysis of this compound and Lipid Droplets

A variety of experimental techniques are employed to study the dynamics of this compound and lipid droplets in cells.

Visualization of Lipid Droplets

Fluorescence microscopy is a powerful tool for visualizing lipid droplets. Lipophilic dyes that specifically accumulate in the neutral lipid core of these organelles are commonly used.

BODIPY 493/503 is a green fluorescent dye that is highly specific for neutral lipids and is widely used for staining lipid droplets in both live and fixed cells.[5][]

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation:

-

For live-cell imaging, proceed directly to staining.

-

For fixed-cell imaging, wash cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature. Wash three times with PBS.

-

-

Staining:

-

Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.

-

Incubate cells with the BODIPY working solution for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash cells three times with PBS to remove excess dye.

-

-

Mounting and Imaging:

-

Mount coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

-

Image using a fluorescence microscope with appropriate filter sets for green (BODIPY) and blue (DAPI) fluorescence.

-

BODIPY 493/503 staining workflow.

Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in frozen sections and some cell cultures.[22][23]

Materials:

-

Cells grown on coverslips

-

PBS

-

10% Formalin

-

Oil Red O stock solution (0.5% in isopropanol)

-

60% Isopropanol

-

Hematoxylin (for counterstaining)

Procedure:

-

Fixation:

-

Wash cells with PBS and fix with 10% formalin for at least 1 hour.

-

-

Staining:

-

Prepare a fresh working solution of Oil Red O by diluting the stock solution with water (3 parts stock to 2 parts water) and filtering.

-

Rinse fixed cells with 60% isopropanol.

-

Incubate with the Oil Red O working solution for 15 minutes.

-

-

Differentiation and Washing:

-

Rinse with 60% isopropanol to remove excess stain.

-

Wash thoroughly with water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1 minute to visualize nuclei.

-

Wash with water and mount the coverslip.

-

Lipid droplets will appear red, and nuclei will be blue.

-

Quantification of this compound

Mass spectrometry-based lipidomics is the gold standard for the quantification of specific lipid species, including this compound, within a complex biological sample.

-

Lipid Extraction: Lipids are extracted from cell pellets using a solvent system such as chloroform:methanol.

-

Internal Standard Spiking: A known amount of a labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample for accurate quantification.

-

Chromatographic Separation: The lipid extract is subjected to liquid chromatography (LC) to separate the different lipid species.

-

Mass Spectrometry Analysis: The separated lipids are ionized and detected by a mass spectrometer (MS). The abundance of this compound is determined by comparing its signal intensity to that of the internal standard.

Isolation of Lipid Droplets

To study the proteome and lipidome of lipid droplets, they can be isolated from cells by density gradient centrifugation.[4][7]

Materials:

-

Cultured cells

-

Homogenization buffer

-

Sucrose solutions of varying densities

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Cells are harvested and lysed using a gentle homogenization method to maintain the integrity of the lipid droplets.

-

Density Gradient Preparation: A discontinuous sucrose gradient is prepared in an ultracentrifuge tube.

-

Centrifugation: The cell lysate is layered onto the sucrose gradient and subjected to ultracentrifugation. Due to their low density, lipid droplets will float to the top of the gradient.

-

Collection: The lipid droplet fraction is carefully collected from the top of the gradient.

-

Washing: The isolated lipid droplets are washed to remove contaminating proteins and membranes.

Workflow for lipid droplet isolation.

Conclusion and Future Directions

This compound is a fundamental molecule in cellular energy storage, and its metabolism within lipid droplets is a highly regulated process with significant implications for health and disease. Understanding the intricate signaling pathways that control this compound synthesis and breakdown is crucial for developing therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols and techniques outlined in this guide provide a framework for investigating the multifaceted role of this compound and lipid droplets in cellular physiology. Future research will likely focus on elucidating the precise molecular interactions that occur at the lipid droplet surface to regulate lipolysis and lipogenesis, as well as exploring the role of lipid droplets in other cellular processes beyond energy storage.

References

- 1. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adipose Triglyceride Lipase in Hepatic Physiology and Pathophysiology [mdpi.com]

- 3. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic Study and Marker Protein Identification of Caenorhabditis elegans Lipid Droplets [hep-frontiers-journals-public-prod.oss-cn-beijing.aliyuncs.com]

- 8. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Distinct mechanisms regulate ATGL-mediated adipocyte lipolysis by lipid droplet coat proteins. | Semantic Scholar [semanticscholar.org]

- 10. Might the kinetic behavior of hormone-sensitive lipase reflect the absence of the lid domain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]

- 14. Lipogenesis - Wikipedia [en.wikipedia.org]

- 15. Insulin signaling requires glucose to promote lipid anabolism in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 17. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]

- 19. Functions of AMP-activated protein kinase in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 22. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 23. researchgate.net [researchgate.net]

The Historical Odyssey of Tripalmitin: From Discovery to Synthesis

A Technical Guide for Researchers and Drug Development Professionals